N,N-Dimethyl-N'-2-pyridylpropane-1,3-diamine
CAS No.: 35389-44-7
Cat. No.: VC16993328
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35389-44-7 |
|---|---|
| Molecular Formula | C10H17N3 |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | N',N'-dimethyl-N-pyridin-2-ylpropane-1,3-diamine |
| Standard InChI | InChI=1S/C10H17N3/c1-13(2)9-5-8-12-10-6-3-4-7-11-10/h3-4,6-7H,5,8-9H2,1-2H3,(H,11,12) |
| Standard InChI Key | ATZQBNIEZZBOAJ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCCNC1=CC=CC=N1 |
Introduction
Structural and Molecular Characteristics
N,N-Dimethyl-N'-2-pyridylpropane-1,3-diamine belongs to the class of unsymmetrical diamines. Its IUPAC name, N',N'-dimethyl-N-pyridin-2-ylpropane-1,3-diamine, reflects the substitution pattern: a dimethylamino group (-N(CH₃)₂) at the first nitrogen and a pyridin-2-yl group (C₅H₄N) at the third carbon. The molecular structure is characterized by:
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Three nitrogen atoms: Two aliphatic (amine) and one aromatic (pyridine).
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Flexible propane chain: Enables conformational adaptability for metal coordination.
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Electron-rich pyridine ring: Enhances π-π stacking and hydrogen-bonding interactions.
The compound’s canonical SMILES representation is CN(C)CCCNC₁=CC=CC=N₁, and its InChIKey is ATZQBNIEZZBOAJ-UHFFFAOYSA-N. These identifiers underscore its unique electronic and steric profile compared to simpler diamines like N,N-dimethyl-1,3-propanediamine (CAS 109-55-7) .
Synthesis and Reaction Pathways
The synthesis of N,N-Dimethyl-N'-2-pyridylpropane-1,3-diamine typically involves a condensation reaction between 2-pyridinecarboxaldehyde and N,N-dimethyl-1,3-propanediamine under reductive amination conditions. A simplified reaction scheme is as follows:
Key steps:
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Imine formation: The aldehyde reacts with the primary amine of N,N-dimethyl-1,3-propanediamine to form a Schiff base.
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Reduction: Sodium borohydride (NaBH₄) reduces the imine to a secondary amine.
This method yields moderate to high purity product, contingent on stoichiometric control and purification techniques such as column chromatography.
The compound’s basicity arises from its amine groups, with pKa values likely ranging between 8–10 for the aliphatic amines and 3–5 for the pyridinyl nitrogen .
Applications in Scientific Research
Coordination Chemistry
N,N-Dimethyl-N'-2-pyridylpropane-1,3-diamine acts as a tridentate ligand, coordinating metal ions via its two aliphatic amines and pyridinyl nitrogen. Studies on analogous compounds, such as N,N′-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane-N,N′-diacetic acid (H₂bpcd), demonstrate strong binding to lanthanides (La³⁺, Nd³⁺, Sm³⁺), forming stable complexes for catalytic and imaging applications .
Material Science
The compound’s dual functionality (amine + pyridine) makes it a candidate for:
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Polymer modification: Enhancing thermal stability through hydrogen bonding.
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Surface functionalization: Anchoring metal nanoparticles in catalytic frameworks.
Comparative Analysis with Related Compounds
The target compound’s hybrid structure offers a balance of flexibility and aromaticity, enabling diverse applications unmatched by simpler analogs .
Future Research Directions
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Pharmacological Profiling: Investigate bioactivity against pathogenic metalloenzymes (e.g., matrix metalloproteinases).
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Catalytic Applications: Develop heterogeneous catalysts using metal complexes (e.g., Cu²⁺, Zn²⁺).
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Toxicological Studies: Assess acute and chronic toxicity in model organisms.
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Supramolecular Chemistry: Exploit pyridine-amine interactions for self-assembling materials.
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